2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(azepan-1-yl)ethanone
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Overview
Description
2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(azepan-1-yl)ethanone is a complex organic compound that belongs to the class of triazoloquinolines. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(azepan-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazoloquinoline core, followed by the introduction of the thioether and azepane moieties. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(azepan-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the quinoline ring or the azepane moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, sodium hydride, DMF.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated quinoline derivatives.
Scientific Research Applications
2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(azepan-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(azepan-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(piperidin-1-yl)ethanone
- 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(morpholin-1-yl)ethanone
Uniqueness
Compared to similar compounds, 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(azepan-1-yl)ethanone is unique due to the presence of the azepane ring, which may confer distinct biological activities and pharmacokinetic properties. The azepane moiety can influence the compound’s solubility, stability, and ability to cross biological membranes, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c23-17(21-11-5-1-2-6-12-21)13-24-18-20-19-16-10-9-14-7-3-4-8-15(14)22(16)18/h3-4,7-10H,1-2,5-6,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPSGGSVFUPOIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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